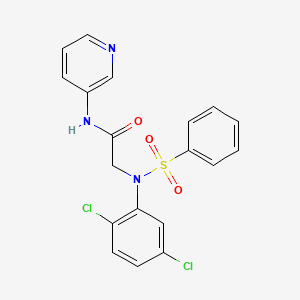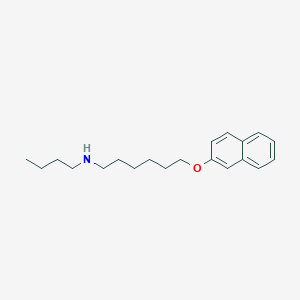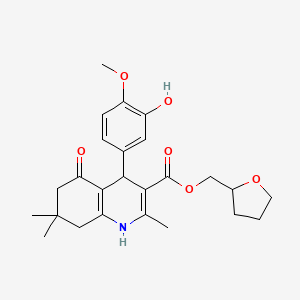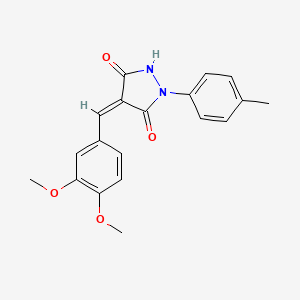![molecular formula C18H13ClN2O2 B5111811 N-{[(2-chlorophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5111811.png)
N-{[(2-chlorophenyl)amino]carbonyl}-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-chlorophenyl)amino]carbonyl}-1-naphthamide, commonly referred to as CPN, is a chemical compound that has increasingly gained attention in the scientific community due to its potential applications in research. CPN is a synthetic compound that is commonly used as a tool for studying biological systems and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
CPN exerts its effects by binding to the active site of enzymes and proteins, thereby inhibiting their activity. CPN has been shown to bind to the catalytic site of proteases, kinases, and phosphatases, which results in the inhibition of their activity. CPN has also been shown to bind to the SH2 domain of certain proteins, which results in the inhibition of protein-protein interactions.
Biochemical and Physiological Effects:
CPN has been shown to have a wide range of biochemical and physiological effects. CPN has been shown to inhibit the activity of proteases, kinases, and phosphatases, which are important enzymes involved in a wide range of cellular processes. CPN has also been shown to inhibit the growth of certain cancer cells by targeting specific proteins involved in cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
CPN has several advantages for use in lab experiments. CPN is a synthetic compound that is readily available and can be easily synthesized in large quantities. CPN is also highly selective and can be used to selectively inhibit certain enzymes and proteins. However, CPN also has some limitations for use in lab experiments. CPN has been shown to have off-target effects, which can result in the inhibition of unintended proteins. CPN can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving CPN. One area of research involves the development of new CPN analogs with improved selectivity and reduced toxicity. Another area of research involves the use of CPN as a tool for studying protein-protein interactions in complex biological systems. Additionally, CPN could be used as a potential therapeutic agent for the treatment of certain diseases, such as cancer, by selectively targeting specific proteins involved in disease progression.
Méthodes De Synthèse
CPN is synthesized by reacting 2-chloroaniline with 1-naphthoyl chloride in the presence of a base. The reaction results in the formation of CPN, which can be further purified using column chromatography. CPN is a white crystalline solid that is soluble in organic solvents and water.
Applications De Recherche Scientifique
CPN has been widely used as a tool for studying biological systems due to its ability to selectively inhibit certain enzymes and proteins. CPN has been shown to inhibit the activity of proteases, kinases, and phosphatases, which are important enzymes involved in a wide range of cellular processes. CPN has also been used as a probe for studying protein-protein interactions and has been shown to selectively bind to certain proteins.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)carbamoyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-15-10-3-4-11-16(15)20-18(23)21-17(22)14-9-5-7-12-6-1-2-8-13(12)14/h1-11H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAVMNRLOLZOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)carbamoyl]naphthalene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5111736.png)

![1-methyl-2-(3,4,5-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5111752.png)



![4-(1-cyano-2-{3-[(2-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5111779.png)
![N-cyclopentyl-N'-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5111789.png)
![ethyl 1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5111790.png)
![2-[4-[(1-isopropyl-1H-indol-3-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5111802.png)



![2-chloro-N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5111836.png)